molecular formula C11H20N2O2 B6177059 rac-tert-butyl (1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2648862-69-3

rac-tert-butyl (1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No. B6177059
CAS RN: 2648862-69-3
M. Wt: 212.3
InChI Key:
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Description

Rac-tert-butyl (1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.3. The purity is usually 95.
BenchChem offers high-quality rac-tert-butyl (1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-tert-butyl (1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the protection of the amine group, followed by the addition of a tert-butyl group to the carboxylic acid. The bicyclic ring system is then formed through a cyclization reaction, and the protecting group is removed to reveal the desired compound.", "Starting Materials": [ "4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylic acid", "tert-butyl bromoacetate", "sodium hydride", "ammonium chloride", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylic acid with tert-butyl bromoacetate in the presence of sodium hydride in diethyl ether to form the tert-butyl ester derivative.", "Step 2: Addition of a tert-butyl group to the carboxylic acid by reacting the tert-butyl ester derivative with sodium hydride and tert-butyl bromoacetate in methanol to form the tert-butyl tert-butyl ester derivative.", "Step 3: Cyclization reaction by heating the tert-butyl tert-butyl ester derivative with ammonium chloride in methanol to form the bicyclic ring system.", "Step 4: Removal of the protecting group by reacting the bicyclic ring system with hydrochloric acid in methanol to reveal rac-tert-butyl (1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate." ] }

CAS RN

2648862-69-3

Product Name

rac-tert-butyl (1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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